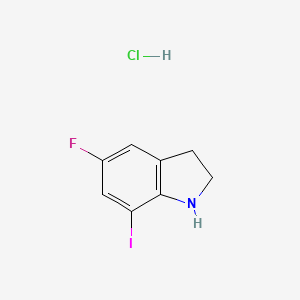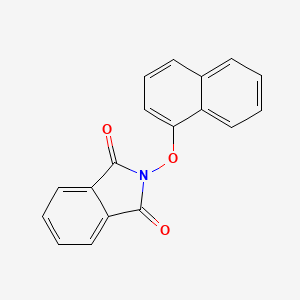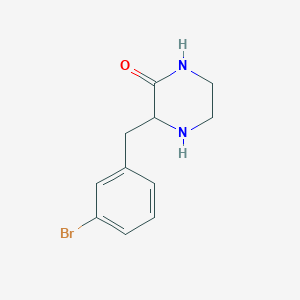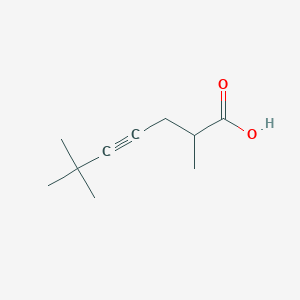![molecular formula C13H18BN3O2 B13681000 3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester](/img/structure/B13681000.png)
3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester is a boronic ester derivative of imidazopyridine. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The boronic acid moiety in this compound allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-diaminopyridine with formic acid under reflux conditions to form the imidazopyridine core . The boronic acid pinacol ester group can then be introduced via a Suzuki-Miyaura coupling reaction using appropriate boronic acid derivatives and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The imidazopyridine core can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or other reducing agents are commonly employed.
Substitution: Palladium catalysts and appropriate ligands are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group yields the corresponding boronic acid, while Suzuki-Miyaura coupling reactions can produce a wide range of biaryl compounds .
Applications De Recherche Scientifique
3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme inhibitors and other bioactive compounds.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mécanisme D'action
The mechanism of action of 3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester involves its interaction with specific molecular targets. For example, as a GABA A receptor modulator, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission . The boronic acid moiety can also form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyridine-4-boronic acid pinacol ester: This compound has a similar boronic ester group but a different core structure.
Uniqueness
3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester is unique due to its specific combination of the imidazopyridine core and the boronic acid pinacol ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H18BN3O2 |
|---|---|
Poids moléculaire |
259.11 g/mol |
Nom IUPAC |
3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-6-15-7-10-11(9)16-8-17(10)5/h6-8H,1-5H3 |
Clé InChI |
JMHARIXTKPFTKO-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2N=CN3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


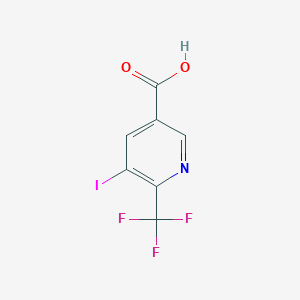
![1-[4-(Trifluoromethoxy)benzyl]azetidine](/img/structure/B13680923.png)

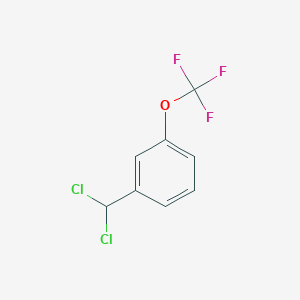

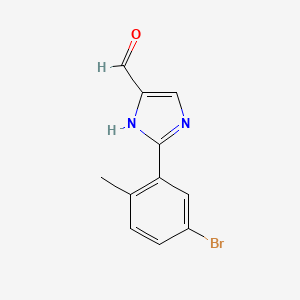
![8-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13680947.png)
![[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13680948.png)

